molecular formula C12H21NO2 B8331698 2-Cyano-3-cyclohexylpropionaldehyde dimethylacetal

2-Cyano-3-cyclohexylpropionaldehyde dimethylacetal

Cat. No. B8331698
M. Wt: 211.30 g/mol
InChI Key: DUZBBLKXDSQCCO-UHFFFAOYSA-N
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Patent
US06946554B2

Procedure details

3-Cyclohexyl-2-dimethoxymethylacrylonitrile, obtained from Example 3 (8.3 g, 0.04 mol), methanol (100 mL) and 10% palladium on carbon (0.3 g) were shaken together in a Parr bottle under 50 psig hydrogen pressure for 30 minutes. The catalyst was removed by filtration and the methanol was evaporated in vacuo to give the product as a pale-yellow oil (8.3 g, 100%).
Name
3-Cyclohexyl-2-dimethoxymethylacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 3
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=[C:8]([CH:11]([O:14][CH3:15])[O:12][CH3:13])[C:9]#[N:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>[Pd].CO>[CH3:13][O:12][CH:11]([O:14][CH3:15])[CH:8]([C:9]#[N:10])[CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
3-Cyclohexyl-2-dimethoxymethylacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C=C(C#N)C(OC)OC
Step Two
Name
Example 3
Quantity
8.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the methanol was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC1CCCCC1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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